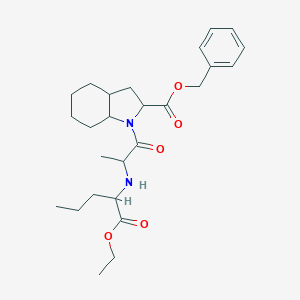

Perindopril Benzyl Ester

描述

Perindopril Benzyl Ester is a chemical compound derived from perindopril, an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. The benzyl ester form is often used in the synthesis and study of perindopril due to its stability and ease of handling.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Perindopril Benzyl Ester typically involves the esterification of perindopril with benzyl alcohol. This process can be catalyzed by acidic or basic conditions. One common method involves the use of a strong acid like hydrochloric acid or sulfuric acid to catalyze the reaction between perindopril and benzyl alcohol, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality .

化学反应分析

Types of Reactions: Perindopril Benzyl Ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form perindopril and benzyl alcohol.

Oxidation: Oxidative conditions can lead to the formation of various oxidized derivatives of this compound.

Substitution: The ester group in this compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Hydrolysis: Perindopril and benzyl alcohol.

Oxidation: Oxidized derivatives of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used .

科学研究应用

Perindopril Benzyl Ester has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: Used as an intermediate in the synthesis of perindopril and its derivatives.

Biology: Studied for its interactions with biological molecules and its potential effects on biological systems.

Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the pharmacokinetics and pharmacodynamics of perindopril.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

作用机制

Perindopril Benzyl Ester, like perindopril, acts as an inhibitor of the angiotensin-converting enzyme. This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .

相似化合物的比较

Perindopril Benzyl Ester can be compared with other angiotensin-converting enzyme inhibitors such as enalapril, lisinopril, and ramipril.

Enalapril: Similar mechanism of action but differs in its pharmacokinetic properties.

Lisinopril: Does not require metabolic activation, unlike this compound.

Ramipril: Known for its longer duration of action compared to this compound.

The uniqueness of this compound lies in its specific ester form, which provides stability and ease of synthesis, making it a valuable intermediate in pharmaceutical research and development .

生物活性

Perindopril Benzyl Ester is a derivative of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and clinical implications.

This compound functions primarily as an ACE inhibitor. It inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition results in decreased levels of angiotensin II, leading to vasodilation and a subsequent reduction in blood pressure. The compound is hydrolyzed in vivo to produce Perindoprilat, the active metabolite responsible for its therapeutic effects .

Key Mechanisms:

- Inhibition of ACE: Reduces angiotensin II production.

- Increased Bradykinin Levels: Prevents the degradation of bradykinin, promoting vasodilation.

- Renin-Angiotensin-Aldosterone System Modulation: Alters fluid balance and vascular resistance .

Pharmacokinetics

This compound is characterized by its pharmacokinetic properties:

- Absorption: Rapidly absorbed following oral administration.

- Metabolism: Converted to Perindoprilat through hydrolysis.

- Half-life: Approximately 24 hours, allowing for once-daily dosing.

- Tissue Affinity: Exhibits high lipophilicity, enhancing tissue penetration and efficacy .

Comparative Analysis with Other ACE Inhibitors

The following table compares this compound with other ACE inhibitors regarding their potency, half-life, and pharmacokinetic profiles:

| ACE Inhibitor | Potency (ID50) | Plasma Half-life (h) | Lipophilicity |

|---|---|---|---|

| Perindoprilat | 0.40 µmol/L | 10 | ++ |

| Lisinopril | NA | 12 | NA |

| Enalaprilat | 1.00 µmol/L | 11 | + |

| Ramiprilat | 0.08 µmol/L | >50 | ++ |

| Captopril | 15.00 µmol/L | 2 | + |

Note: Potency is measured as ID50, the concentration required to inhibit 50% of ACE activity .

Hypertension Management

This compound has demonstrated significant efficacy in lowering blood pressure in hypertensive patients. A study involving patients treated with Perindopril showed a reduction in supine systolic blood pressure (SBP) and diastolic blood pressure (DBP) by approximately 10-15 mmHg after consistent dosage over several weeks .

Cardiovascular Outcomes

A pooled analysis from trials such as ADVANCE and PROGRESS indicated that patients on a Perindopril-based regimen experienced lower rates of cardiovascular events compared to those on placebo. The primary endpoint—comprising cardiovascular mortality, nonfatal myocardial infarction (MI), and stroke—showed a significant reduction in the incidence of these events among patients receiving Perindopril .

Case Study Example:

In a clinical trial involving 29,463 patients with vascular disease:

- Primary Endpoint Events:

- Placebo Group: 13.5% experienced events.

- Perindopril Group: 11.1% experienced events.

- Hazard Ratio: 0.80 (95% CI: 0.74–0.87), indicating a significant protective effect against major cardiovascular events when treated with Perindopril .

Adverse Effects

The adverse effects associated with this compound are similar to those observed with other ACE inhibitors:

属性

IUPAC Name |

benzyl 1-[2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O5/c1-4-11-21(25(30)32-5-2)27-18(3)24(29)28-22-15-10-9-14-20(22)16-23(28)26(31)33-17-19-12-7-6-8-13-19/h6-8,12-13,18,20-23,27H,4-5,9-11,14-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAYHAPFFQRGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554973 | |

| Record name | Benzyl 1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}octahydro-1H-indole-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122454-52-8 | |

| Record name | Benzyl 1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}octahydro-1H-indole-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。